5-(Difluoromethyl)-N-methyl-3-nitropyridin-2-amine 5-(Difluoromethyl)-N-methyl-3-nitropyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15881788
InChI: InChI=1S/C7H7F2N3O2/c1-10-7-5(12(13)14)2-4(3-11-7)6(8)9/h2-3,6H,1H3,(H,10,11)
SMILES:
Molecular Formula: C7H7F2N3O2
Molecular Weight: 203.15 g/mol

5-(Difluoromethyl)-N-methyl-3-nitropyridin-2-amine

CAS No.:

Cat. No.: VC15881788

Molecular Formula: C7H7F2N3O2

Molecular Weight: 203.15 g/mol

* For research use only. Not for human or veterinary use.

5-(Difluoromethyl)-N-methyl-3-nitropyridin-2-amine -

Specification

Molecular Formula C7H7F2N3O2
Molecular Weight 203.15 g/mol
IUPAC Name 5-(difluoromethyl)-N-methyl-3-nitropyridin-2-amine
Standard InChI InChI=1S/C7H7F2N3O2/c1-10-7-5(12(13)14)2-4(3-11-7)6(8)9/h2-3,6H,1H3,(H,10,11)
Standard InChI Key WCHUIDVXZIAKJC-UHFFFAOYSA-N
Canonical SMILES CNC1=C(C=C(C=N1)C(F)F)[N+](=O)[O-]

Introduction

Molecular Identification and Structural Features

Chemical Identity

5-(Difluoromethyl)-N-methyl-3-nitropyridin-2-amine is a heterocyclic aromatic amine with the molecular formula C₇H₇F₂N₃O₂ and a molecular weight of 203.15 g/mol . Its systematic IUPAC name reflects the substitution pattern: a difluoromethyl group at position 5, a nitro group at position 3, and an N-methyl amine at position 2 (Figure 1).

Table 1: Molecular Data

PropertyValue
CAS Number1989672-74-3
Molecular FormulaC₇H₇F₂N₃O₂
Molecular Weight203.15 g/mol
Purity (HPLC)≥97%
AppearanceOff-white to pale yellow solid

Synthetic Methodologies

Primary Synthesis Route

The compound is synthesized via a two-step sequence starting from 2-chloro-5-difluoromethylpyridine (Figure 2):

  • Amination: Reaction with methylamine in a polar aprotic solvent (e.g., N-methylpyrrolidone) at 20–25°C for 3 hours, yielding N-methyl-5-difluoromethylpyridin-2-amine .

  • Nitration: Treatment with nitric acid in concentrated sulfuric acid at 80°C for 2 hours, introducing the nitro group at position 3 .

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureTimeYield
AminationMethylamine, NMP20–25°C3 h85%
NitrationHNO₃, H₂SO₄80°C2 h78%

Alternative Approaches

  • One-Pot Nitroamination: Direct introduction of both nitro and methylamine groups using nitroamidium salts, though yields remain suboptimal (<50%) .

  • Catalytic Fluorination: Late-stage difluoromethylation via transition-metal catalysis (e.g., CuI/ligand systems), enabling modular synthesis of analogs .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its hydrophobic difluoromethyl and nitro groups. Its calculated logP (cLogP) of 1.85 suggests moderate lipophilicity, favoring membrane permeability .

Stability Profile

  • Thermal Stability: Decomposes above 200°C, with exothermic peaks observed in differential scanning calorimetry (DSC) .

  • Photostability: Susceptible to nitro group reduction under UV light, necessitating storage in amber glass at 2–8°C .

Table 3: Stability Data

ConditionResult
Thermal (DSC)Decomposition onset: 205°C
Photolytic (ICH Q1B)15% degradation after 48 h
Hydrolytic (pH 7.4)Stable for 72 h at 37°C

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a key building block for:

  • Kinase Inhibitors: Difluoromethyl groups enhance binding affinity to ATP pockets in oncogenic kinases .

  • Antimicrobial Agents: Nitropyridine derivatives show activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .

Agrochemical Development

Incorporation into neonicotinoid analogs improves insecticidal activity while reducing mammalian toxicity (LD₅₀ > 2000 mg/kg) .

ParameterSpecification
Temperature2–8°C (refrigerated)
ContainerAmber glass, nitrogen purge
Shelf Life24 months

Comparative Analysis with Structural Analogs

Trifluoromethyl vs. Difluoromethyl Derivatives

Replacing CF₃ with CHF₂ alters electronic and steric properties:

  • LogP Reduction: CHF₂ analogs exhibit 0.3–0.5 lower logP vs. CF₃ derivatives .

  • Metabolic Stability: CHF₂ groups resist oxidative defluorination, prolonging half-life in vivo .

Table 4: Substituent Effects on Bioactivity

CompoundlogPMIC (µg/mL)
5-(CF₃)-N-methyl-3-nitropyridin-2-amine2.14
5-(CHF₂)-N-methyl-3-nitropyridin-2-amine1.852

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